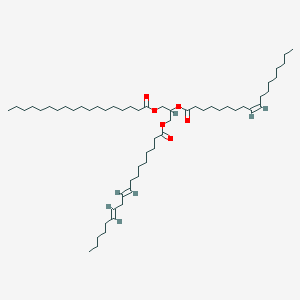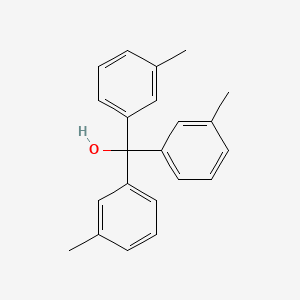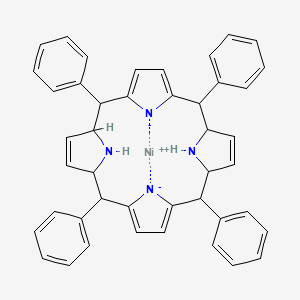
nickel(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide is a complex compound that belongs to the class of metalloporphyrins. Metalloporphyrins are compounds where a metal ion is coordinated to a porphyrin ring, a large, aromatic, and heterocyclic macrocycle. This specific compound features a nickel ion (Ni^2+) at its core, coordinated to a tetraphenylporphyrin ligand. The compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of nickel(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide typically involves the reaction of 5,10,15,20-tetraphenylporphyrin with a nickel salt, such as nickel(II) acetate or nickel(II) chloride, in the presence of a suitable solvent like dichloromethane or methanol. The reaction is often carried out under reflux conditions to ensure complete coordination of the nickel ion to the porphyrin ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Purification is typically achieved through chromatography and recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Nickel(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) complexes.
Reduction: It can be reduced to form nickel(I) complexes.
Substitution: Ligand substitution reactions can occur, where the phenyl groups or other ligands attached to the porphyrin ring are replaced by different groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of a catalyst and are carried out under inert atmosphere conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nickel(III) porphyrin complexes, while reduction can produce nickel(I) porphyrin complexes. Substitution reactions can result in a variety of substituted porphyrin derivatives .
Applications De Recherche Scientifique
Nickel(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide has numerous applications in scientific research:
Mécanisme D'action
The mechanism by which nickel(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide exerts its effects involves the coordination of the nickel ion to the porphyrin ring, which stabilizes the compound and allows it to participate in various chemical reactions. The nickel ion can undergo changes in its oxidation state, facilitating redox reactions. The porphyrin ring can also interact with other molecules, enabling ligand substitution and other reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nickel(2+);5,10,15,20-tetraphenylporphyrin: Similar in structure but lacks the decahydro modification.
Copper(2+);5,10,15,20-tetraphenylporphyrin: Contains a copper ion instead of nickel.
Iron(3+);5,10,15,20-tetraphenylporphyrin: Contains an iron ion and is often used in studies of heme proteins
Uniqueness
Nickel(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide is unique due to its specific coordination environment and the presence of the decahydro modification, which can influence its chemical reactivity and stability. This makes it particularly valuable in catalytic applications and in the study of metalloenzyme mimics .
Propriétés
Formule moléculaire |
C44H38N4Ni |
|---|---|
Poids moléculaire |
681.5 g/mol |
Nom IUPAC |
nickel(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide |
InChI |
InChI=1S/C44H38N4.Ni/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28,33,35,38,40-45,48H;/q-2;+2 |
Clé InChI |
IHVAFDUQVJCHDH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


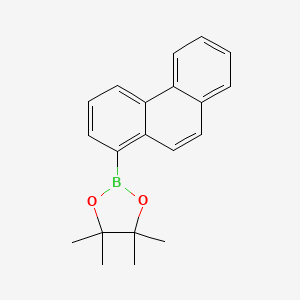
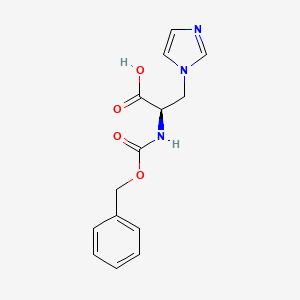
![(10,14-Diacetyloxy-3,23,26-trihydroxy-11,15,17,23,24-pentamethyl-4,22-dioxo-8,19,21-trioxaoctacyclo[13.11.0.02,12.05,11.07,9.016,25.018,20.020,24]hexacosan-13-yl) acetate](/img/structure/B15287234.png)
![3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B15287239.png)
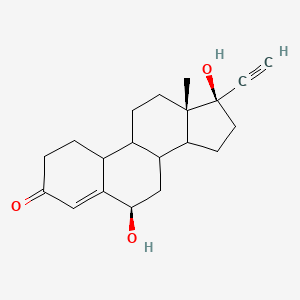
![(2',4',6'-Trimethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B15287259.png)
![1-Chloro-3,5-bis[O-(4-toluoyl)]-2-Deoxy-Ribose](/img/structure/B15287263.png)
![[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-[[3-(2-octatriaconta-20,23,26,29,32-pentaenoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate](/img/structure/B15287267.png)

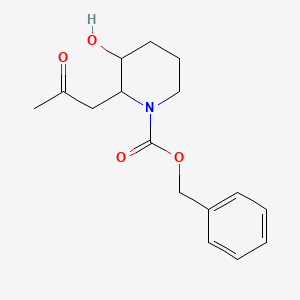
![1-(2-Biphenyl-4-yl-6-bromoimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B15287296.png)

